2-(2-Methyl-5-oxocyclohexyl)acetic acid
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Overview
Description
2-(2-Methyl-5-oxocyclohexyl)acetic acid is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclohexane and contains both a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-oxocyclohexyl)acetic acid can be achieved through several methods. One common approach involves the oxidation of 2-(2-Methylcyclohexyl)acetic acid using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Another method involves the cyclization of 2-(2-Methyl-5-hydroxycyclohexyl)acetic acid under acidic conditions. This reaction leads to the formation of the ketone group at the 5-position of the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic oxidation processes. These processes utilize catalysts such as palladium or platinum to facilitate the oxidation of the precursor compound. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-5-oxocyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 2-(2-Methyl-5-carboxycyclohexyl)acetic acid using strong oxidizing agents.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 2-(2-Methyl-5-hydroxycyclohexyl)acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group, forming esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
Oxidation: 2-(2-Methyl-5-carboxycyclohexyl)acetic acid.
Reduction: 2-(2-Methyl-5-hydroxycyclohexyl)acetic acid.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
2-(2-Methyl-5-oxocyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-5-oxocyclohexyl)acetic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid functional groups allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxocyclohexyl)acetic acid: Similar structure but lacks the methyl group at the 2-position.
2-(2-Methyl-4-oxocyclohexyl)acetic acid: Similar structure but the ketone group is at the 4-position instead of the 5-position.
Uniqueness
2-(2-Methyl-5-oxocyclohexyl)acetic acid is unique due to the presence of the methyl group at the 2-position and the ketone group at the 5-position. This specific arrangement of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(2-methyl-5-oxocyclohexyl)acetic acid |
InChI |
InChI=1S/C9H14O3/c1-6-2-3-8(10)4-7(6)5-9(11)12/h6-7H,2-5H2,1H3,(H,11,12) |
InChI Key |
SXKNJZWFWSRBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)CC1CC(=O)O |
Origin of Product |
United States |
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